

Application Notes and Protocols for the Quantification of Reactive Yellow 25

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Compound of Interest		
Compound Name:	Reactive yellow 25	
Cat. No.:	B15557121	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Yellow 25 (C.I. 191755) is a synthetic azo dye belonging to the reactive class of dyes, characterized by their ability to form covalent bonds with textile fibers. Its widespread use in the textile industry necessitates accurate and reliable analytical methods for its quantification in various matrices, including industrial effluents, environmental samples, and finished products. This document provides detailed application notes and protocols for the quantification of **Reactive Yellow 25** using UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of dyes in solution. The method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Quantitative Data Summary



Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	410 nm	[1]
Linearity Range	1 - 25 μg/mL	Representative data
Limit of Detection (LOD)	~0.1 µg/mL	Representative data
Limit of Quantification (LOQ)	~0.3 μg/mL	Representative data
Correlation Coefficient (R²)	> 0.999	Representative data

Experimental Protocol

- 1. Materials and Reagents:
- Reactive Yellow 25 standard
- Deionized water (or appropriate solvent)
- Volumetric flasks
- Pipettes
- Quartz cuvettes
- UV-Visible Spectrophotometer
- 2. Preparation of Standard Solutions:
- Stock Solution (100 µg/mL): Accurately weigh 10 mg of Reactive Yellow 25 standard and dissolve it in a 100 mL volumetric flask with deionized water.
- Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 15, 20, 25 μ g/mL) by diluting the stock solution with deionized water in volumetric flasks.
- 3. Sample Preparation:
- For aqueous samples, filter through a 0.45 μm syringe filter to remove any particulate matter.



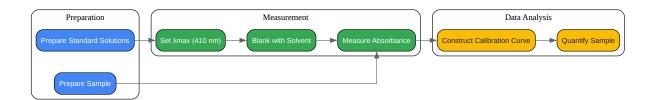
• If the sample concentration is expected to be high, perform a preliminary dilution to bring it within the linear range of the calibration curve.

4. Measurement:

- Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm) to determine the λmax of Reactive Yellow 25, which is reported to be 410 nm[1].
- Set the spectrophotometer to measure the absorbance at 410 nm.
- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each working standard and the sample solution.

5. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Determine the concentration of Reactive Yellow 25 in the sample by substituting its absorbance value into the regression equation.



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UV-Vis Spectrophotometry Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For reactive dyes, reverse-phase HPLC with a Diode Array Detector (DAD) is commonly employed.

Quantitative Data Summary (Representative for Reactive

Dves)

Parameter	Value	Reference
Linearity Range	0.1 - 50 μg/mL	[2][3]
Limit of Detection (LOD)	0.01 - 0.1 μg/mL	[2]
Limit of Quantification (LOQ)	0.03 - 0.3 μg/mL	[2]
Recovery	95 - 105%	Representative data
Correlation Coefficient (R ²)	> 0.999	[2]

Experimental Protocol

- 1. Instrumentation and Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (e.g., 20 mM ammonium acetate buffer, pH 6.8) and Solvent B (Acetonitrile).
- Gradient Program (Example):

o 0-5 min: 10% B

5-20 min: 10% to 90% B



o 20-25 min: 90% B

25-30 min: 90% to 10% B

o 30-35 min: 10% B

• Flow Rate: 1.0 mL/min.

• Column Temperature: 30°C.

Injection Volume: 20 μL.

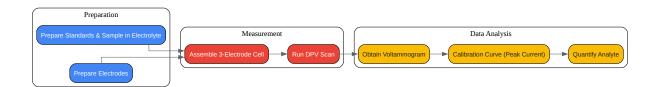
• Detection Wavelength: 410 nm.

- 2. Reagents and Materials:
- Reactive Yellow 25 standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- Water (HPLC grade)
- · Volumetric flasks, pipettes, and autosampler vials
- 3. Preparation of Standard and Sample Solutions:
- Follow the same procedure as for UV-Visible spectrophotometry to prepare stock and working standard solutions in a suitable solvent (e.g., water:acetonitrile 50:50).
- For wastewater samples, solid-phase extraction (SPE) may be necessary to remove interfering matrix components. A C18 SPE cartridge can be used for this purpose.
- 4. Data Analysis:
- Identify the peak corresponding to Reactive Yellow 25 based on its retention time from the analysis of the standard solution.



- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Perform a linear regression analysis to determine the concentration of Reactive Yellow 25 in the sample.





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References

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